molecular formula C10H6INO3 B12064043 5-(2-Iodophenyl)isoxazole-4-carboxylic acid CAS No. 887408-02-8

5-(2-Iodophenyl)isoxazole-4-carboxylic acid

Cat. No.: B12064043
CAS No.: 887408-02-8
M. Wt: 315.06 g/mol
InChI Key: SNLISUSPPGXBAO-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is connected to the isoxazole ring at the 5-position, and a carboxylic acid group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve the use of dry solvents such as dimethylformamide (DMF) under microwave irradiation at elevated temperatures (e.g., 120°C) for a specified duration (e.g., 1 hour) .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with other compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Iodophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

887408-02-8

Molecular Formula

C10H6INO3

Molecular Weight

315.06 g/mol

IUPAC Name

5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14)

InChI Key

SNLISUSPPGXBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I

Origin of Product

United States

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